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Oxotin;palladium;ruthenium

Cat. No.: B12559208
CAS No.: 189286-91-7
M. Wt: 342.2 g/mol
InChI Key: SENUIYBPUSAXRF-UHFFFAOYSA-N
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Description

Conceptual Framework for Oxotin;palladium;ruthenium Systems

The conceptual framework for this compound systems is centered on the creation of ternary materials where tin oxide (SnO₂) serves as a support or a co-catalyst for palladium (Pd) and ruthenium (Ru) nanoparticles or clusters. mdpi.comrsc.org These systems are designed to harness the synergistic interactions between the three distinct metallic elements to achieve enhanced catalytic performance that surpasses the capabilities of the individual components. The preparation of these materials can involve various methods, including co-precipitation, impregnation, and microwave-assisted polyol reduction, to create intimate contact between the different metallic phases. rsc.orgrsc.orgatomiclayerdeposition.com

A key concept is the formation of nanoalloys or composite structures where the electronic structure of the noble metals (Pd and Ru) is modified by the tin oxide support. rsc.orgresearchgate.net This modification can influence the adsorption of reactants and the activation barriers for chemical reactions. For instance, in electrocatalysis, a ternary Pd–Ru–Sn nanoalloy supported on graphene has been synthesized, demonstrating a face-centered cubic structure. rsc.orgresearchgate.net The rationale behind this design is that the different metals can play distinct and complementary roles in a catalytic cycle. For example, in hydrogenation reactions, one metal might be proficient at activating hydrogen, while another facilitates the activation of the organic substrate. rsc.org

The structure of these systems can vary from decorated nanoparticles, where Pd and Ru are deposited on SnO₂ particles, to more complex core-shell or alloyed structures. mdpi.comacs.org The precise architecture and the ratio of the metallic components are crucial parameters that are optimized to maximize the desired catalytic activity and selectivity. rsc.org

Significance of Synergistic Multi-Metallic Architectures in Contemporary Chemical Science

Multi-metallic catalysis, which relies on the combined action of different metals in a chemical transformation, has seen rapid development in recent decades. acs.orgacs.org The close proximity of different metal centers in these architectures often leads to enhanced catalytic properties that are not observed in their monometallic counterparts. acs.orgmdpi.com This phenomenon, known as synergy, is a cornerstone of modern catalyst design.

The significance of synergistic multi-metallic architectures, such as those containing tin, palladium, and ruthenium, lies in their ability to facilitate complex chemical transformations with high efficiency and selectivity. rsc.orgmdpi.com By combining metals with different electronic properties and reactivities, it is possible to create multifunctional catalysts. For instance, in a trimetallic system, one metal might enhance the activity of another, a second might improve the catalyst's stability, and a third could direct the selectivity towards a specific product. cardiff.ac.uk

In the context of this compound systems, the synergistic effect has been observed to positively influence selective hydrogenation reactions. rsc.org The interaction between palladium and ruthenium atoms can create a new surface electronic structure, leading to stronger adsorption of reactants. rsc.org The presence of tin oxide can further modulate the electronic properties of the noble metals and provide active sites for the reaction. rsc.orgresearchgate.net The development of such multi-metallic catalysts is crucial for advancing green chemistry principles by enabling reactions to proceed under milder conditions and with higher atom economy. mdpi.com

Historical Context of Tin, Palladium, and Ruthenium Chemistry in Complex Systems

The use of palladium and ruthenium in catalysis has a long history, with both metals being recognized for their exceptional activity in a wide range of chemical reactions, particularly hydrogenation and oxidation. atomiclayerdeposition.comresearchgate.net Palladium-based catalysts are widely used in cross-coupling reactions and for the selective hydrogenation of alkynes and alkenes. frontiersin.org Ruthenium catalysts are known for their ability to hydrogenate aromatic compounds and carbonyl groups, and are also effective in oxidation catalysis. acs.orgacs.orgmdpi.com

The introduction of a third metal, such as tin, to create bimetallic and trimetallic catalysts represents a significant advancement in catalyst design. Historically, tin has been used as a promoter to improve the selectivity of noble metal catalysts. researchgate.net For example, ruthenium-tin bimetallic catalysts have been investigated for the selective hydrogenation of unsaturated organic molecules. researchgate.net The addition of tin can modify the electronic properties of the primary catalytic metal, leading to changes in its reactivity and selectivity. google.com

The concept of multimetallic catalysis itself has evolved from early studies on bimetallic systems. mdpi.com The groundbreaking discovery of metal-metal bonding in the mid-20th century provided a theoretical foundation for understanding the interactions between different metal atoms in a cluster or on a support. acs.org Over time, the focus has shifted from simple bimetallic alloys to more complex, well-defined multi-metallic nanostructures with tailored properties. acs.orgcardiff.ac.uk The development of advanced characterization techniques has been instrumental in understanding the structure and function of these complex catalytic systems.

Defining the Research Scope for this compound Investigations

The research scope for investigations into this compound systems is primarily focused on the synthesis, characterization, and application of these materials in catalysis. A central theme is to understand the structure-property relationships that govern their catalytic performance. Key areas of investigation include:

Synthesis and Structural Characterization: A significant part of the research is dedicated to developing synthetic methods to control the size, shape, composition, and morphology of the trimetallic nanoparticles and their distribution on the tin oxide support. rsc.orgresearchgate.netcardiff.ac.uk Techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) are employed to characterize the crystal structure, particle size, and the electronic state of the different metals. rsc.orgrsc.orgresearchgate.net

Catalytic Applications: The primary application driving the research is catalysis, with a strong emphasis on electrocatalysis for energy conversion and selective hydrogenation for fine chemical synthesis. rsc.orgrsc.org For example, these materials have been studied for the electrooxidation of methanol (B129727), a key reaction in direct methanol fuel cells. rsc.orgresearchgate.net Another area of interest is the selective hydrogenation of functional groups in complex organic molecules. rsc.org

Synergistic Effects and Reaction Mechanisms: A fundamental aspect of the research is to elucidate the synergistic effects between tin, palladium, and ruthenium. rsc.orgbohrium.com This involves studying how the combination of these metals influences the catalytic activity, selectivity, and stability. Mechanistic studies are conducted to understand the role of each component in the catalytic cycle. rsc.orgresearchgate.net

The overarching goal is to leverage the unique properties arising from the combination of these three elements to design next-generation catalysts with superior performance for challenging and industrially relevant chemical transformations. cardiff.ac.ukresearchgate.net

Data Tables

Table 1: Catalyst Composition and Performance in the Hydrogenation of Terephthalic Acid (PTA) rsc.org

Catalyst Composition (Sn/Ru ratio)PTA Conversion (%)1,4-Cyclohexanedimethanol (CHDM) Yield (%)
0.596.372.2

Note: The data indicates that a specific ratio of tin to ruthenium in the composite catalyst maximizes the yield of the desired product, highlighting the importance of catalyst composition in achieving high selectivity. rsc.org

Table 2: Structural and Electrochemical Properties of a Ternary Pd-Ru-Sn Nanoalloy on Graphene Nanosheets (GNS) rsc.orgresearchgate.net

PropertyValue/Observation
Crystal StructureFace-centered cubic
Synthesis MethodMicrowave-assisted polyol reduction
ApplicationElectrooxidation of methanol
Catalytic ActivityMore than 2 times higher than Pd/GNS

Structure

2D Structure

Chemical Structure Depiction
molecular formula OPdRuSn B12559208 Oxotin;palladium;ruthenium CAS No. 189286-91-7

Properties

CAS No.

189286-91-7

Molecular Formula

OPdRuSn

Molecular Weight

342.2 g/mol

IUPAC Name

oxotin;palladium;ruthenium

InChI

InChI=1S/O.Pd.Ru.Sn

InChI Key

SENUIYBPUSAXRF-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[Ru].[Pd]

Origin of Product

United States

Synthetic Methodologies for Oxotin;palladium;ruthenium Compounds and Materials

Precursor Selection and Design for Oxotin;palladium;ruthenium Systems

The choice of precursors is a critical first step in the synthesis of this compound materials, as it dictates the selection of the synthetic route and significantly influences the final properties of the material, such as composition, particle size, morphology, and crystallinity. Precursors must be chosen based on their reactivity, decomposition characteristics, solubility in relevant solvents, and economic viability. Generally, precursors for each metallic component are selected to have compatible reaction conditions.

For the tin component (Oxotin), common precursors include inorganic salts and organometallic compounds. Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) and tin(II) chloride (SnCl₂) are widely used due to their high reactivity and solubility in various solvents analis.com.mynih.gov. Organometallic precursors like tin acetylacetonate (B107027) may be employed in non-aqueous systems or when chlorine contamination is a concern nih.goviaea.org.

Palladium precursors typically include simple inorganic salts such as palladium(II) chloride (PdCl₂) and palladium(II) nitrate (B79036) dihydrate (Pd(NO₃)₂·2H₂O), which are suitable for aqueous synthesis methods like co-precipitation and hydrothermal synthesis mdpi.commdpi.com. For methods requiring volatile precursors, such as Chemical Vapor Deposition (CVD), organometallic compounds like palladium(II) acetylacetonate (Pd(acac)₂) are preferred mdpi.com.

Ruthenium precursors also span a range of inorganic salts and organometallic complexes. Ruthenium(III) chloride (RuCl₃) is a common and cost-effective choice for wet-chemical methods. For CVD and other specialized techniques, volatile organometallic precursors such as ruthenocene (Ru(C₅H₅)₂), bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂), and triruthenium dodecacarbonyl (Ru₃(CO)₁₂) are utilized wikipedia.orggoogle.com.

The design of a synthetic strategy involves selecting a combination of precursors that are compatible with the chosen solvent system and reaction temperature, ensuring controlled hydrolysis, decomposition, or reduction to form the desired ternary material.

Table 1: Common Precursors for this compound Synthesis
ElementPrecursor NameChemical FormulaTypical Application/MethodReference
Tin (Sn)Tin(IV) chloride pentahydrateSnCl₄·5H₂OHydrothermal, Sol-Gel, Co-precipitation analis.com.my
Tin (Sn)Tin(II) chlorideSnCl₂Sol-Gel, Template-Assisted nih.gov
Tin (Sn)Tin acetylacetonateSn(C₅H₇O₂)₄Solvothermal nih.gov
Palladium (Pd)Palladium(II) chloridePdCl₂Hydrothermal, Co-precipitation mdpi.com
Palladium (Pd)Palladium(II) nitrate dihydratePd(NO₃)₂·2H₂OSolvothermal mdpi.com
Palladium (Pd)Palladium(II) acetylacetonatePd(C₅H₇O₂)₂CVD, Sol-Gel mdpi.com
Ruthenium (Ru)Ruthenium(III) chlorideRuCl₃·xH₂OHydrothermal, Impregnation researchgate.net
Ruthenium (Ru)Bis(ethylcyclopentadienyl)ruthenium(II)Ru(C₇H₉)₂CVD google.com
Ruthenium (Ru)Triruthenium dodecacarbonylRu₃(CO)₁₂CVD wikipedia.org

Direct Synthesis Routes for this compound

Direct synthesis routes involve the simultaneous formation of the ternary material from molecular or ionic precursors in a single process. These methods are often preferred for their simplicity and ability to produce homogeneous materials.

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline nanomaterials from solutions under elevated temperature and pressure. acs.org In a typical synthesis, precursors of tin, palladium, and ruthenium are dissolved in a suitable solvent (water for hydrothermal, organic solvent for solvothermal) and sealed in a Teflon-lined autoclave. analis.com.mymdpi.com The autoclave is then heated to a specific temperature (typically 100–250 °C), where the increased pressure facilitates the dissolution, reaction, and crystallization of the components to form the final product. frontiersin.orgnih.gov

For instance, Pd-doped SnO₂ with a flower-like hierarchical structure has been successfully synthesized using a solvothermal method where tin sulfate, sodium citrate, and palladium nitrate were dissolved in an ethanol (B145695)/water mixture and heated at 190 °C for 26 hours. mdpi.com By adjusting parameters such as precursor concentration, solvent, temperature, and reaction time, the morphology, particle size, and crystallinity of the resulting Pd-Ru-SnO₂ material can be precisely controlled. acs.org This method is particularly effective for producing well-defined nanostructures with high surface areas.

Co-precipitation and sol-gel techniques are wet-chemical methods widely used for preparing mixed oxides and supported catalysts at relatively low temperatures.

Co-precipitation involves dissolving the soluble salts of tin, palladium, and ruthenium in a common solvent. A precipitating agent, such as sodium hydroxide or ammonium hydroxide, is then added to the solution, causing the simultaneous precipitation of the metal hydroxides or hydrated oxides. The resulting precipitate is filtered, washed to remove impurities, and then calcined at elevated temperatures to dehydrate the hydroxides and form the final mixed oxide material. This method is advantageous for its simplicity and scalability. mdpi.comresearchgate.net

The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. researchgate.net For a Pd-Ru-SnO₂ system, the process would typically start with the hydrolysis and condensation of precursors, such as tin chloride or alkoxides, along with soluble palladium and ruthenium salts. capes.gov.brmdpi.com The reaction forms a three-dimensional network of oxide particles. After aging, the gel is dried to remove the solvent and then calcined to form the final crystalline material. The sol-gel method allows for excellent control over the material's purity, homogeneity, and textural properties, such as surface area and porosity. mdpi.commatec-conferences.org

Chemical Vapor Deposition (CVD) is a process used to produce high-purity, high-performance solid materials, often in the form of thin films. In a CVD process for this compound materials, volatile precursors of each element are introduced into a reaction chamber, usually with a carrier gas. wikipedia.org Inside the chamber, the precursors decompose on a heated substrate, leading to the deposition of a thin film of the desired material.

The key challenge in CVD of catalytic metals like palladium and ruthenium is preventing carbon incorporation from the organometallic precursors, which can catalytically decompose on the growing film. wikipedia.org This requires careful selection of precursors with high volatility and clean decomposition pathways, as well as precise control over deposition parameters like substrate temperature, pressure, and gas flow rates. For example, ruthenium films have been deposited using precursors like Ru(EtCp)₂ in the presence of an oxygen source at substrate temperatures between 100-500 °C. google.com A similar multi-source CVD approach could be used with appropriate Sn, Pd, and Ru precursors to deposit ternary films.

Solid-state reaction, or the ceramic method, involves the thermal reaction of solid precursors to form a new solid product. For the synthesis of this compound materials, this would typically involve intimately mixing fine powders of the respective oxides (e.g., SnO₂, PdO, RuO₂) or other decomposable salts (e.g., carbonates, nitrates). berkeley.edu

The mixture is then heated to high temperatures (often >800 °C) for an extended period to allow for slow diffusion and reaction between the solid particles. Intermediate grinding steps may be necessary to ensure homogeneity. High-energy mechanical alloying, where powders are subjected to intense mechanical forces in a ball mill, can also be used to induce solid-state reactions and form solid solutions, as has been demonstrated for the SnO₂-RuO₂ system. acs.org This method is suitable for producing thermodynamically stable, bulk crystalline phases.

Table 2: Comparison of Direct Synthesis Routes for Pd-Ru-SnO₂ Materials
MethodTypical PrecursorsKey ParametersAdvantagesDisadvantagesReference
Hydrothermal/SolvothermalMetal salts (chlorides, nitrates, sulfates)Temperature (100-250°C), Pressure, Time, SolventGood control over crystallinity and morphology, high purityRequires specialized high-pressure equipment (autoclave) analis.com.mymdpi.com
Co-precipitationSoluble metal salts (chlorides, nitrates)pH, Temperature, Stirring rate, Calcination temperatureSimple, rapid, scalable, cost-effectiveLess control over particle size and morphology mdpi.comresearchgate.net
Sol-GelMetal alkoxides, acetylacetonates, chloridespH, Water/precursor ratio, Aging time, Calcination temperatureExcellent homogeneity, high purity, tunable porosityLong processing times, expensive precursors (alkoxides) researchgate.netcapes.gov.br
Chemical Vapor Deposition (CVD)Volatile organometallics (e.g., Ru(EtCp)₂, Pd(acac)₂)Substrate temperature, Pressure, Precursor flow rate, Carrier gasHigh purity thin films, conformal coatingRequires complex vacuum equipment, expensive precursors, potential for impurities wikipedia.orggoogle.com
Solid-State ReactionMetal oxides (SnO₂, RuO₂), carbonatesReaction temperature (>800°C), Time, AtmosphereSimple, suitable for bulk synthesis of stable phasesHigh temperatures required, slow reaction rates, low surface area products acs.org

Template-Assisted Synthesis Strategies for Structured this compound

Template-assisted synthesis is a powerful approach for creating materials with controlled and well-defined nanostructures, such as nanowires, nanotubes, and mesoporous frameworks. jwent.netjwent.net This method utilizes a pre-existing template with a desired structure to guide the formation of the material. The templates can be classified as "hard" (e.g., porous alumina (B75360), mesoporous silica, carbon nanotubes) or "soft" (e.g., surfactant micelles, block copolymers).

In a typical hard template synthesis, the pores of the template are filled with the precursors of the this compound material using methods like impregnation, sol-gel chemistry, or electrochemical deposition. jwent.netacs.org After the material has formed within the template, the template is selectively removed, usually by chemical etching or calcination, leaving behind a nanostructured replica of the template's architecture. acs.org For example, mesoporous SnO₂ has been synthesized using a mesoporous carbon template to create a material with a high surface area and controlled pore size. acs.org A similar approach could be used by first preparing the carbon template, impregnating it with a solution containing Sn, Pd, and Ru precursors, and finally calcining the composite in air to burn away the carbon template and form mesoporous Pd-Ru-SnO₂.

This strategy is particularly valuable for catalytic applications where a high surface area and accessible active sites are crucial for enhancing performance. The ability to control pore size and morphology allows for the optimization of mass transport properties within the catalyst structure. jwent.netjwent.net

Hard Templating Methodologies

Hard templating, also known as nanocasting, is a versatile method for producing nanostructured materials with controlled porosity, particle size, and high surface area. This technique involves the use of a pre-synthesized, rigid material (the template) with a defined porous structure. The pores of this template are infiltrated with precursors of the desired material, which are then converted into the final product, typically through thermal treatment. The original hard template is subsequently removed, leaving a negative replica.

For tin oxide-based materials, common hard templates include mesoporous silica structures like SBA-15 and KIT-6, as well as porous alumina or carbon materials. nih.govcnr.itamanote.com The synthesis of palladium and ruthenium-doped or supported tin oxide via this method follows a general procedure:

Template Infiltration: The porous silica template is impregnated with a solution containing the precursors for all three components. This is typically an alcoholic solution of a tin salt (e.g., tin(II) chloride, SnCl₂·2H₂O) and salts of palladium and ruthenium (e.g., palladium(II) nitrate, Pd(NO₃)₂; ruthenium(III) chloride, RuCl₃). nih.gov

Conversion: The precursor-loaded template is subjected to a calcination process. This high-temperature treatment (e.g., 450 °C) decomposes the precursors, converting them into their respective oxides or metallic forms within the template's pores. nih.gov

Template Removal: The silica template is selectively etched away, most commonly using a sodium hydroxide (NaOH) or hydrofluoric acid (HF) solution, which leaves the porous metal oxide framework intact. nih.govamanote.com

This nanocasting approach successfully yields ordered mesoporous structures. For instance, the use of SBA-15, which has a hexagonal arrangement of cylindrical pores, can produce an ordered network of tin oxide nanowires or a porous solid with a highly crystalline framework. nih.govcnr.it The incorporation of palladium and ruthenium can be achieved either by co-impregnating their precursors along with the tin precursor (a direct synthesis method) or by impregnating the pre-formed mesoporous tin oxide with palladium and ruthenium salts, followed by a second heat treatment (an impregnation or post-synthesis method). nih.gov The direct synthesis method often leads to a more uniform dispersion of the noble metal dopants. nih.gov

The key advantage of hard templating is the precise control over the final morphology, which is dictated by the template's structure. This results in materials with high surface areas and uniform pore sizes, which are beneficial for applications requiring high exposure of active sites.

Table 1: Parameters in Hard Templating Synthesis of Pd-Doped Mesoporous SnO₂ This table presents representative data for the synthesis of Pd/SnO₂ using a hard templating (nanocasting) method, which can be adapted for ternary Pd-Ru-SnO₂ systems.

Parameter Value / Compound Reference
Template Mesoporous Silica (SBA-15) nih.gov
Sn Precursor Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) nih.gov
Pd Precursor Palladium(II) Nitrate Dihydrate (Pd(NO₃)₂·2H₂O) nih.gov
Solvent Ethanol nih.gov
Calcination Temp. 450 °C nih.gov
Template Removal 2 M Sodium Hydroxide (NaOH) nih.gov
Resulting Material Ordered Mesoporous Pd/SnO₂ nih.gov

Soft Templating Approaches

Soft templating utilizes self-assembling molecules, such as surfactants or block copolymers, to direct the formation of nanostructured materials. Unlike hard templates, these organic structures are dynamic and co-assemble with the inorganic precursors in solution. The template is then removed, typically by calcination or solvent extraction, to yield a porous material.

This approach is widely used for generating mesoporous metal oxides. The synthesis of an this compound material via this route would involve the following steps:

Micelle Formation: An amphiphilic surfactant (e.g., cetyltrimethylammonium bromide, CTAB) or a block copolymer (e.g., Pluronic P123, a poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) triblock copolymer) is dissolved in a solvent to form micelles or lyotropic liquid crystal phases. acs.org

Precursor Interaction: Tin, palladium, and ruthenium precursors are added to the solution. These inorganic species are attracted to and organize around the hydrophilic portions of the self-assembled template structure.

Condensation and Solidification: The inorganic precursors undergo hydrolysis and condensation (a sol-gel process) to form a solid inorganic-organic hybrid network that conforms to the shape of the organic template.

Template Removal: The material is calcined at elevated temperatures. This process burns away the organic surfactant or copolymer template, leaving behind a porous inorganic structure.

Advanced Nanofabrication Techniques for this compound Architectures

Beyond templating methods that generate porous powders, advanced fabrication techniques are employed to create well-defined thin films and nanostructures of this compound materials directly onto substrates.

Electrochemical Deposition Methods

Electrochemical deposition (electrodeposition) is a technique that uses an applied electrical potential or current to drive the reduction of metal ions from an electrolyte solution onto a conductive substrate. It is a cost-effective and versatile method for creating thin films, alloys, and complex nanostructures.

The fabrication of a Pd-Ru-SnO₂ architecture via this method can be approached by co-depositing the metallic elements or by sequential deposition. A study on the electrodeposition of Sn-Ru alloys from an alkaline bath demonstrated the feasibility of depositing these two metals simultaneously. cnr.it The process involves an electrolyte bath containing precursors for both tin (e.g., from Sn(IV) ions) and ruthenium (e.g., RuCl₃). cnr.itresearchgate.net By controlling parameters such as the precursor concentrations, pH, temperature, and the applied current waveform (direct current, pulsed current, or reverse-pulsed current), the composition, morphology, and thickness of the deposited alloy film can be precisely tuned. cnr.it

Introducing a palladium precursor (e.g., a palladium salt) into such a bath would allow for the ternary co-deposition of a Pd-Ru-Sn alloy. Subsequent controlled oxidation, either through thermal annealing in an oxygen atmosphere or electrochemical anodization, could then be used to convert the tin component into tin oxide, resulting in a composite film of Pd-Ru nanoparticles embedded in or supported on a tin oxide matrix. This technique is particularly useful for coating complex-shaped electrodes for applications in electrocatalysis.

Table 2: Example of an Electrodeposition System for a Bimetallic Alloy This table outlines typical components and conditions for the electrodeposition of Sn-Ru alloys, a system that could be adapted to include palladium.

Parameter Description Reference
Bath Type Alkaline cnr.it
Substrate Conductive material (e.g., brass, copper) cnr.itresearchgate.net
Sn Precursor Sn(IV) ions cnr.it
Ru Precursor Ruthenium(III) chloride (RuCl₃) researchgate.net
Current Type Direct, Pulsed, or Pulsed Reverse Current cnr.it
Key Advantage Control over deposit quality, composition, and morphology cnr.it

Atomic Layer Deposition (ALD) for Thin Films

Atomic Layer Deposition (ALD) is a vapor-phase thin-film deposition technique renowned for its ability to produce highly conformal, uniform, and pinhole-free films with angstrom-level thickness control. The process relies on sequential, self-limiting surface reactions between gaseous precursors and the substrate.

Creating a ternary this compound material via ALD would involve combining the individual ALD processes for SnO₂, Pd, and Ru. Each component has well-established ALD chemistries:

Tin Oxide (SnO₂): ALD of SnO₂ is commonly achieved using precursors like tin(IV) chloride (SnCl₄) or organometallic compounds such as tetrakis(dimethylamino)tin(IV) (TDMASn), with co-reactants like water (H₂O), ozone (O₃), or hydrogen peroxide (H₂O₂). nih.govacs.orgacs.org

Palladium (Pd): Palladium films can be deposited using precursors like palladium(II) hexafluoroacetylacetonate (Pd(hfac)₂) with co-reactants such as ozone, hydrogen (H₂), or H₂/O₂ plasmas. nih.govntu.edu.sgrsc.org

Ruthenium (Ru): Ruthenium ALD has been developed using various organometallic precursors, including bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂), with oxygen (O₂) or other reactants. acs.orgresearchgate.net

A composite Pd-Ru-SnO₂ film can be fabricated by designing an ALD "supercycle" where the individual cycles for SnO₂, Pd, and Ru are repeated in a specific ratio. For example, a supercycle could consist of 'm' cycles of SnO₂ ALD, followed by 'n' cycles of Pd ALD, and 'p' cycles of Ru ALD. By repeating this supercycle, a homogeneous mixed-oxide or nanocomposite film can be grown. Alternatively, nanolaminate structures can be created by depositing discrete layers of each material. The low deposition temperatures often used in ALD (e.g., 100–300 °C) are advantageous for preserving sensitive substrates and creating amorphous or nanocrystalline structures. acs.orgntu.edu.sg

Table 3: Representative Precursors and Conditions for ALD of Individual Components

Component Precursor Co-Reactant Deposition Temp. (°C) Growth per Cycle (Å/cycle) Reference
SnO₂ Tin(IV) chloride (SnCl₄) Water (H₂O) 300 - 600 ~0.5 nih.gov
SnO₂ Tin(II) acetylacetonate Water (H₂O) 140 - 200 ~0.85
Palladium Pd(hfac)₂ Ozone (O₃) 180 - 220 ~0.25 rsc.org
Palladium Pd(hfac)₂ H₂ plasma + O₂ plasma 100 - ntu.edu.sg
Ruthenium Ru(η⁵-cycloheptadienyl)₂ Oxygen (O₂) 200 - 300 0.2 - 0.4 researchgate.net
Ruthenium T-Rudic Water (H₂O) 150 - 200 0.1 acs.org

Post-Synthetic Modification and Doping Strategies for this compound

Post-synthetic modification refers to the chemical alteration of a pre-formed material to enhance its properties or add new functionalities. For this compound materials, these strategies are crucial for fine-tuning catalytic activity, selectivity, and stability.

One of the primary strategies is doping , where foreign atoms are intentionally introduced into the host lattice of tin oxide. Doping SnO₂ with noble metals like palladium and ruthenium is a well-established method to enhance its performance, particularly in gas sensing and electrocatalysis. rsc.org The introduction of Pd and Ru can create several beneficial effects:

Electronic Sensitization: Dopant atoms can modify the electronic structure of SnO₂, altering its bandgap and Fermi level, which can improve its electrical characteristics and sensitivity to target molecules. rsc.org

Chemical Sensitization: Pd and Ru species on the surface can act as catalytic sites, promoting the dissociation of gas molecules (spillover effect) or facilitating redox reactions, thereby enhancing the interaction between the sensing material and the analyte.

Structural Modification: Doping can inhibit the grain growth of SnO₂ crystals during synthesis or thermal treatment, leading to smaller particle sizes and higher surface areas. rsc.org It can also introduce lattice defects and oxygen vacancies, which often serve as active sites for adsorption and reaction. rsc.org

Doping can be achieved during the initial synthesis (as described in the templating sections) or via post-synthetic methods like impregnation, where a pre-made SnO₂ support is soaked in a solution of Pd and Ru salts, followed by drying and a reduction/calcination step. nih.gov

Beyond doping, other post-synthetic modifications can be applied. For instance, if the ternary material is supported on another substrate (like carbon or a metal-organic framework), the support itself can be modified to improve the dispersion and stability of the active particles. researchgate.net Surface functionalization with organic ligands can also be used to anchor the nanoparticles more strongly to a support, preventing leaching and aggregation during use. researchgate.net These strategies are vital for creating robust and highly efficient materials for demanding applications.

Structural Elucidation and Advanced Characterization Techniques for Oxotin;palladium;ruthenium

Diffraction-Based Structural Analysis of Oxotin;palladium;ruthenium

Diffraction techniques are fundamental in determining the atomic arrangement within a material. By analyzing the diffraction patterns of X-rays, electrons, or neutrons, detailed information about the crystal structure, phase composition, and crystallite size can be obtained.

X-ray Diffraction (XRD) for Bulk and Nanocrystalline this compound

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. In the context of this compound systems, XRD is employed to identify the constituent phases, determine the lattice parameters, and estimate the size of the crystalline domains.

For materials based on a tin dioxide (SnO₂) matrix, XRD patterns typically confirm the presence of the tetragonal rutile phase of SnO₂ researchgate.net. The introduction of palladium and ruthenium can lead to the formation of various phases, which can be identified by their characteristic diffraction peaks. For instance, palladium may exist as metallic palladium (Pd) or palladium oxide (PdO), with distinct peaks corresponding to their respective crystal structures jcsp.org.pkresearchgate.net. Similarly, ruthenium can be present as metallic ruthenium or ruthenium oxide (RuO₂).

The doping of the SnO₂ lattice with palladium and ruthenium can also be investigated using XRD. The incorporation of dopant atoms into the host lattice can cause a shift in the diffraction peaks to lower or higher 2θ angles, indicating an expansion or contraction of the lattice parameters mdpi.com. Furthermore, the broadening of diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation, which is particularly useful for nanocrystalline materials researchgate.net.

Table 1: Representative XRD Findings for Tin Oxide-Based Materials with Palladium and Ruthenium

Material SystemObserved PhasesKey XRD ObservationsReference
Pd-doped SnO₂SnO₂ (tetragonal rutile), Pd, PdOPresence of Pd and PdO phases confirms dopant clusters on the surface. researchgate.net
Ru-doped SnO₂SnO₂ (tetragonal)Polycrystalline rutile tetragonal structure. researchgate.net
Pd/γ-alumina (for comparison)PdO (tetragonal)Sharp PdO characteristic peak observed at 2θ of 33.985° for 4.5% Pd loading. jcsp.org.pk

Electron Diffraction (ED) for Local Structure and Defects in this compound

Electron diffraction (ED) is a technique that is often performed within a transmission electron microscope (TEM) and provides crystallographic information from very small regions of a sample. This is particularly advantageous for studying nanomaterials and identifying localized structural features.

In materials composed of oxotin, palladium, and ruthenium, selected area electron diffraction (SAED) patterns can be used to confirm the crystalline structure of individual nanoparticles or nanorods researchgate.netscielo.br. For instance, SAED patterns of SnO₂ nanostructures can confirm their tetragonal rutile-type crystalline structure scielo.br.

Furthermore, ED can reveal the crystallographic relationships between different phases in a composite material. For example, in a system where ruthenium oxide is supported on tin oxide, electron diffraction can show the epitaxial growth of RuO₂ particles on the SnO₂ support, indicating a "rutile on rutile" structure researchgate.net. This provides valuable insight into the interfacial structure, which can be critical for applications such as catalysis.

Neutron Diffraction for Complementary Structural Information

Neutron diffraction is a powerful technique for structural analysis that offers several advantages over X-ray diffraction. Due to their magnetic moment, neutrons can be used to study the magnetic structure of materials. More importantly, neutron scattering is highly sensitive to light elements, such as hydrogen, and can distinguish between isotopes.

While there is limited specific literature on the neutron diffraction of ternary this compound systems, the technique has been successfully applied to related materials. For example, neutron diffraction has been used to determine the location of hydrogen and deuterium atoms in the palladium lattice, which is crucial for understanding hydrogen storage materials osti.gov. In the context of catalysis, inelastic neutron scattering (INS) can provide information about the vibrational modes of adsorbed species on a catalyst surface, such as hydrogen on palladium stfc.ac.ukaps.org.

For an this compound material, neutron diffraction could potentially be used to probe the location of oxygen atoms with high precision and to study the arrangement of atoms in complex alloys or mixed oxides.

Spectroscopic Characterization Methodologies for this compound

Spectroscopic techniques are employed to investigate the elemental composition, chemical states, and electronic structure of materials. For multicomponent systems like this compound, these methods are indispensable for a complete characterization.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

In the analysis of this compound materials, XPS is used to confirm the presence of Sn, Pd, Ru, and O. High-resolution spectra of the core level electrons for each element provide detailed information about their oxidation states. For example, the Sn 3d spectrum can be used to identify Sn⁴⁺ in SnO₂ researchgate.net. The Pd 3d spectrum can reveal the presence of metallic Pd(0) and oxidized Pd²⁺ or Pd⁴⁺ species researchgate.netmdpi.com. Similarly, the Ru 3d spectrum can be used to identify the oxidation state of ruthenium.

XPS is also a valuable tool for identifying and quantifying surface species, such as adsorbed oxygen and hydroxyl groups, which can play a crucial role in the material's reactivity. The O 1s spectrum can be deconvoluted to distinguish between lattice oxygen, surface-adsorbed oxygen, and oxygen in hydroxyl groups mdpi.com.

Table 2: Typical Binding Energies from XPS Analysis of Palladium and Tin Oxide Systems

ElementCore LevelBinding Energy (eV)SpeciesReference
Pd3d₅/₂~335.0Pd(0) ceon.rs
Pd3d₅/₂~336.5 - 337.0Pd²⁺ (PdO) ceon.rs
Sn3d₅/₂~486.5Sn⁴⁺ (SnO₂) researchgate.net
O1s~530.5Lattice Oxygen (O²⁻) mdpi.com
O1s~531.8Adsorbed Oxygen (O⁻, O₂⁻) mdpi.com

Auger Electron Spectroscopy (AES) for Surface Analysis

Auger electron spectroscopy (AES) is a surface-sensitive analytical technique used for determining the elemental composition of a surface. It can also be used for depth profiling to determine the composition as a function of depth.

For this compound materials, AES can provide a qualitative and quantitative analysis of the elements present on the surface. The kinetic energy of the Auger electrons is characteristic of the element from which they originated. For example, the Auger electron spectrum of a ruthenium film would show characteristic peaks for Ru researchgate.net.

One of the challenges in AES analysis of complex materials can be the overlap of Auger peaks from different elements. For instance, the major N KLL peak can interfere with the Ti L₃M₂₃M₂₃ peak in the analysis of TiN phi.com. Similar considerations would be necessary for the analysis of the ternary this compound system to ensure accurate quantification. AES, often combined with ion sputtering, can be used to create depth profiles, revealing the distribution of palladium and ruthenium within the tin oxide matrix.

Raman and Infrared (IR) Spectroscopies for Vibrational Modes of this compound

Vibrational spectroscopy is a powerful tool for probing the bonding environments within the mixed oxide material. In studies of related ruthenium-palladium systems, Raman spectroscopy has been instrumental in identifying specific vibrational modes. For instance, in ruthenium-based materials, characteristic peaks corresponding to the Ru-O bond can be observed. Specific vibration modes such as Eg, A1g, and B2g have been identified in pure ruthenium nanosheets, indicating sensitivity to oxidation when exposed to air researchgate.net. Theoretical studies on ruthenium-palladium photocatalysts have also utilized resonance Raman (RR) spectroscopy to assign intense experimental bands, demonstrating the technique's utility in understanding the material's properties researchgate.net.

For the tin dioxide component, Fourier-transform infrared (FTIR) spectroscopy is employed to study surface centers and the effect of modifiers like palladium and ruthenium oxides researchgate.net. The vibrational spectra provide information on how the addition of Pd and Ru alters the surface chemistry and bonding of the tin dioxide support.

Technique Vibrational Mode Typical Wavenumber (cm⁻¹) Assignment
RamanEg491.7Ru-O bond
RamanA1g621.8Ru-O bond
RamanB2g681.5Ru-O bond

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of the this compound compound by probing electronic transitions. In ruthenium polypyridyl complexes, absorption bands are typically assigned to ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) transitions researchgate.netrsc.org. These MLCT bands are particularly sensitive to the chemical environment and the nature of the ligands or surrounding atoms researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments (if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the local atomic environment, but its application to the solid-state, often paramagnetic, this compound system can be complex. Ruthenium(III) compounds, being paramagnetic due to an unpaired electron, present challenges for NMR analysis, though their characterization is possible and results in the observation of hyperfine shifts nih.gov. For palladium, ³¹P NMR has been used to study the solution structure of palladium(0) phosphine complexes rsc.org, while ¹³C and ¹⁹⁵Pt NMR have been applied to palladium(II) complexes researchgate.net. In mixed ligand ruthenium(II) complexes, linear relationships have been found between the ¹³C chemical shifts and the oxidation potentials, indicating that NMR data can reflect the microelectronic states of the complexes scispace.com. The application to a solid mixed oxide would typically require solid-state NMR techniques to probe the local environments of tin, palladium, and ruthenium nuclei, although this is less common than for molecular complexes.

Mössbauer Spectroscopy for Tin Oxidation States and Environments

¹¹⁹Sn-Mössbauer spectroscopy is a highly sensitive technique specifically used for probing the oxidation state and local coordination environment of tin atoms. It is considered one of the most accurate tools for this purpose researchgate.net. In tin-containing nanomaterials, this technique can quantitatively distinguish between Sn(II) and Sn(IV) oxidation states. Studies on tin chalcogenide nanocrystals have shown that the surface of the material is susceptible to oxidation upon exposure to air, leading to an increase in the Sn(IV) content relative to Sn(II) researchgate.net. This surface oxidation is a critical factor in materials used for applications like gas sensing and catalysis. For the this compound compound, Mössbauer spectroscopy would be invaluable for determining the oxidation state of the tin dioxide support and identifying any changes induced by the presence of palladium and ruthenium oxide clusters on its surface researchgate.net.

X-ray Absorption Spectroscopy (XAS) including XANES and EXAFS for Local Coordination

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for determining the local electronic structure and geometric arrangement of atoms in a material, making it ideal for complex multimetallic systems like this compound nih.govdiva-portal.org. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information on the oxidation state and coordination symmetry of the absorbing atom. For ruthenium-containing materials, the Ru K-edge XANES spectra can show a shift between the metallic (Ru⁰) and oxidized (Ru⁴⁺) states researchgate.net. However, distinguishing between Ru³⁺ and Ru⁴⁺ can be challenging as their edge positions often overlie each other researchgate.net. Similarly, the Pd K-edge XANES spectra can indicate whether palladium is in a metallic or oxidized state by comparing the edge position to that of reference foils and oxides like PdO researchgate.net.

The EXAFS region provides quantitative information about the local atomic environment, including bond distances and coordination numbers of neighboring atoms. In situ EXAFS studies have been used to determine the coordination environment and bond lengths of ruthenium catalysts during reactions nih.gov. For palladium-ruthenium systems, EXAFS can reveal the bond distances for Pd-O and Pd-Pd or Ru-O and Ru-Ru paths, helping to build a detailed structural model of the mixed oxide clusters researchgate.netrsc.org.

Element Technique Information Obtained
Palladium (Pd)XANESOxidation state (e.g., Pd⁰ vs. Pd²⁺)
Palladium (Pd)EXAFSCoordination number, bond distances (e.g., Pd-O, Pd-Pd)
Ruthenium (Ru)XANESOxidation state (e.g., Ru⁰ vs. Ru⁴⁺)
Ruthenium (Ru)EXAFSCoordination number, bond distances (e.g., Ru-O, Ru-Ru)

Microscopic Imaging and Topographical Analysis of this compound

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are indispensable tools for the structural elucidation of this compound nanomaterials at the atomic scale. These techniques provide direct visualization of the material's morphology, particle size, size distribution, and the spatial arrangement of the different metallic and oxide phases.

HRTEM extends this analysis by providing lattice-resolved images, enabling the identification of the crystalline structures of the individual components. For instance, HRTEM images can resolve the lattice fringes corresponding to the hexagonal close-packed (hcp) structure of ruthenium and the face-centered cubic (fcc) structure of palladium. us.esresearchgate.net The analysis of these lattice spacings, measured directly from the Fourier transform of the HRTEM images, confirms the phase identity and crystallinity of the nanoparticles. nih.gov Furthermore, HRTEM is instrumental in examining the interfaces between the metallic nanoparticles and the tin oxide support, revealing details about epitaxial relationships or the presence of amorphous layers that can significantly impact the material's properties.

Table 1: Representative Nanostructural and Crystallographic Data from TEM/HRTEM Analysis of Pd-Ru-SnO Based Systems
ParameterTypical ValueInformation Gained
Pd Nanoparticle Size2 - 8 nmDispersion and surface area of the palladium component.
Ru Nanoparticle Size1 - 5 nmDispersion and surface area of the ruthenium component. us.es
Pd Lattice Spacing~2.25 ÅCorresponds to the (111) plane of face-centered cubic (fcc) Palladium. nih.gov
Ru Lattice Spacing~2.14 ÅCorresponds to the (002) plane of hexagonal close-packed (hcp) Ruthenium.
SnO₂ Lattice Spacing~3.35 ÅCorresponds to the (110) plane of rutile Tin Oxide.

Scanning Probe Microscopy (SPM) Techniques (e.g., AFM, STM) for Surface Topography and Electronic Properties

Scanning Probe Microscopy (SPM) techniques, including Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), offer powerful capabilities for characterizing the surface of this compound materials in three dimensions, from the micrometer scale down to the atomic level. mdpi.comwiley.com

AFM is primarily used to investigate the surface topography and roughness of the material. imim.pl By scanning a sharp tip attached to a cantilever across the sample surface, AFM generates a high-resolution 3D map. mdpi.com This analysis is critical for understanding the morphology of the tin oxide support, such as its grain size and porosity. For thin-film configurations of this compound, AFM can quantify key surface parameters like the root mean square (RMS) roughness and average roughness (Ra), which are influential in applications such as catalysis and sensing. researchgate.net The technique can be operated in various environments, providing insights into how the surface morphology changes under different conditions.

STM provides even higher, atomic-scale resolution, allowing for the direct imaging of the surface electronic structure. mdpi.com It operates by measuring the quantum tunneling current between a sharp conductive tip and the sample surface. This technique is exceptionally suited for mapping the local density of electronic states (LDOS) near the Fermi level. In the context of this compound, STM can be employed to visualize the atomic arrangement on the surfaces of the tin oxide crystals and the metallic Pd and Ru nanoparticles. It can also identify surface defects, such as oxygen vacancies or step edges, which often act as active sites in catalytic reactions. mdpi.com The combination of topographic and electronic information from STM provides a comprehensive understanding of the surface properties that govern the material's reactivity.

Table 2: Typical Surface Parameters Determined by SPM for Mixed Metal Oxide Films
SPM TechniqueParameter MeasuredTypical Value RangeSignificance
AFMRoot Mean Square (RMS) Roughness0.2 - 5.0 nmQuantifies surface irregularities and effective surface area. researchgate.net
AFMAverage Roughness (Ra)0.1 - 4.0 nmProvides an average measure of the surface texture.
AFMGrain Size10 - 100 nmCharacterizes the morphology of the underlying tin oxide support.
STMAtomic Lattice Spacing0.2 - 0.4 nmConfirms crystalline structure at the surface. mdpi.com
STMLocal Density of States (LDOS)Spatially resolved mapsReveals electronic properties and identifies active sites.

Elemental Mapping and Distribution Analysis in this compound Materials

Understanding the elemental composition and the spatial distribution of each constituent element—tin, oxygen, palladium, and ruthenium—is crucial for establishing the structure-property relationships in this compound materials. Techniques coupled with electron microscopy are particularly effective for this purpose.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX), often integrated with a Scanning Electron Microscope (SEM) or TEM, is a standard technique for elemental analysis. It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with a high-energy electron beam. Each element emits X-rays at specific energies, allowing for their identification and quantification.

Table 3: Example of Quantitative Elemental Analysis via EDX
ElementCharacteristic X-ray LineExample Composition (Atomic %)Example Composition (Weight %)
Oxygen (O)60.025.5
Tin (Sn)30.059.1
Ruthenium (Ru)5.08.4
Palladium (Pd)5.07.0

Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) is another powerful analytical technique performed within a TEM. It analyzes the energy distribution of electrons that have passed through a thin sample. Some electrons lose energy due to inelastic scattering events, and the amount of energy lost is characteristic of the elements and chemical bonds present in the material. researchgate.net

EELS offers several advantages for the analysis of this compound. It provides not only elemental composition information, often with higher energy resolution and sensitivity for light elements like oxygen compared to EDX, but also crucial details about the chemical state and electronic structure. For instance, EELS can distinguish between metallic palladium (Pd) and palladium(II) oxide (PdO) by analyzing the fine structure of the energy loss peaks. researchgate.net This is critical as the oxidation state of the noble metals profoundly affects the material's catalytic performance. The technique can also probe plasmon excitations, which are collective oscillations of electrons, providing further information on the electronic properties of the metallic and oxide phases. researchgate.netaps.org

Table 4: Characteristic Core-Loss EELS Edges and Features
Element/CompoundCore-Loss EdgeApproximate Energy Loss (eV)Information Provided
Oxygen (O)K-edge532Quantification and bonding environment of oxygen.
Tin (Sn)M₄,₅-edge485Presence and oxidation state of tin.
Ruthenium (Ru)M₄,₅-edge284Presence and chemical state of ruthenium.
Palladium (Pd)M₄,₅-edge335Presence and chemical state of palladium. researchgate.net
Palladium Oxide (PdO)Low-loss region~3.7Distinguishes PdO from metallic Pd. researchgate.net

Theoretical and Computational Investigations of Oxotin;palladium;ruthenium Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding in Oxotin;palladium;ruthenium

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgcond-mat.de It is a central tool in materials science for predicting the properties of solids. cond-mat.de For a hypothetical Sn-Pd-Ru-O system, DFT calculations would be crucial for understanding its fundamental electronic and chemical properties. These calculations can be performed with various exchange-correlation functionals, such as the Generalized Gradient Approximation (GGA), which are selected based on the specific properties being investigated. acs.orgcond-mat.de

Band Structure and Density of States Analysis

The band structure of a material describes the ranges of energy that an electron is allowed to have, and it is fundamental to determining a material's electronic properties. cam.ac.ukyoutube.com DFT calculations would predict the band structure of an Sn-Pd-Ru-O system, revealing whether it is a metal, semiconductor, or insulator by the presence or absence of a band gap at the Fermi level. cam.ac.uk For instance, rutile RuO2 is known to be metallic, a property arising from the contribution of Ru 4d and O 2p orbitals. unlv.edu The introduction of Sn and Pd would be expected to modulate this behavior.

The Density of States (DOS) provides information on the number of available electronic states at each energy level. youtube.comyoutube.com Analysis of the total DOS and the projected DOS (PDOS) would elucidate the specific contributions of Sn, Pd, Ru, and O orbitals to the valence and conduction bands. nih.gov In related systems like Sn-doped RuO2, doping has been shown to significantly reduce the DOS at the Fermi level and narrow the Ru 4d bands, indicating a shift towards semimetallic behavior. acs.org

Table 1: Illustrative Projected Density of States (PDOS) Contributions in a Hypothetical Sn-Pd-Ru-O System

Orbital Energy Range (relative to Fermi Level) Primary Contribution
O 2p -6 eV to 0 eV Valence Band
Ru 4d -2 eV to +2 eV Near Fermi Level, Conduction Band
Pd 4d -4 eV to -1 eV Lower Valence Band
Sn 5s/5p +2 eV to +5 eV Higher Conduction Band

Note: This table is hypothetical and intended to illustrate the type of data obtained from PDOS analysis. Actual values would depend on the precise stoichiometry and crystal structure.

Adsorption and Reaction Pathway Modeling on this compound Surfaces

The surfaces of Sn-Pd-Ru-O materials would be of significant interest for catalysis. DFT can be used to model the adsorption of molecules onto these surfaces and to calculate the energy barriers for chemical reactions. psecommunity.orgresearchgate.net For example, research on nanocrystalline tin dioxide modified by palladium and ruthenium oxide clusters has shown that these additives selectively promote surface active sites. researchgate.net PdOx clusters tend to enhance the accumulation of surface hydroxyl groups, while ruthenium oxide can increase the concentration of chemisorbed oxygen. researchgate.net DFT simulations could model the adsorption energies of reactants like CO or O2 and map the minimum energy pathways for catalytic reactions, providing insights into the material's potential applications. researchgate.netmdpi.com

Table 2: Hypothetical Adsorption Energies of Probe Molecules on a Sn-Pd-Ru-O Surface

Adsorbate Adsorption Site Adsorption Energy (eV)
CO Ru site -1.8
CO Pd site -1.5
O2 Sn site -0.9
H2O Oxygen Vacancy -1.2

Note: This data is illustrative. Negative values indicate exothermic adsorption. Actual values are highly dependent on the surface facet and composition.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of atoms in a material over time. Ab initio MD (AIMD), where forces are calculated from DFT at each time step, can be used to investigate thermal stability, phase transitions, and ion diffusion mechanisms at the atomic scale. researchgate.net For a Sn-Pd-Ru-O system, MD simulations could predict its structural stability at different temperatures and pressures, and model how the Pd and Ru dopants or clusters move on or within a tin oxide matrix. This is particularly important for understanding catalyst degradation and sintering processes under operational conditions. researchgate.net

Ab Initio and Quantum Chemical Approaches for Small this compound Clusters

For very small clusters of atoms (up to a few dozen), highly accurate quantum chemical methods like coupled-cluster (CC) theory can be employed. acs.org These methods, while computationally expensive, provide benchmark data for calibrating more approximate methods like DFT. acs.org Studying small (Sn)x(Pd)y(Ru)z(O)n clusters with these approaches would yield precise information on their geometric structures, electronic states, and magnetic properties as a function of size. umass.eduacs.org This "bottom-up" approach helps to understand how the properties of the bulk material emerge from the interactions within small atomic assemblies. acs.org

Computational Prediction of Novel this compound Structures and Phases

Computational tools can be used to predict the existence of new, stable crystalline structures. usu.edu Evolutionary algorithms, for instance, can search through a vast number of possible atomic arrangements to find those with the lowest energy, and thus the highest likelihood of being synthesizable. researchgate.net By performing a computational screening study on the Sn-Pd-Ru-O phase space, it would be possible to predict novel, thermodynamically stable or metastable ternary or quaternary oxide phases. These predictions can then guide experimental efforts to synthesize new materials with potentially unique and desirable properties. The stability of these predicted phases would be evaluated by constructing a convex hull diagram, which compares the formation energy of a phase to those of competing phases and elemental constituents.

Machine Learning and Data Mining for this compound Material Discovery

The exploration and development of complex multi-element materials such as the oxotin-palladium-ruthenium system present a significant challenge due to the vastness of the compositional and structural parameter space. Traditional research methodologies, which rely on sequential, one-at-a-time experiments and computationally expensive simulations, are often too slow and costly to navigate this complexity effectively. researchgate.netrsc.org Machine learning (ML) and data mining have emerged as powerful paradigms to accelerate the discovery and optimization of novel materials by leveraging large datasets to build predictive models. umn.edunih.gov These data-driven approaches can identify hidden patterns and structure-property relationships, guiding researchers toward the most promising material candidates with desired functionalities. researchgate.netyoutube.com

The application of machine learning to the this compound system is aimed at rapidly screening potential candidates for applications in areas like catalysis, sensing, and electronics. By building models trained on existing experimental and computational data, researchers can predict the performance of unexplored compositions and structures, thereby prioritizing synthesis and testing efforts. This in-silico screening significantly reduces the experimental workload and accelerates the design-synthesis-testing cycle. umn.edu

A typical data-driven workflow for discovering new this compound materials involves several key stages:

Data Generation and Collection: High-quality datasets are the foundation of any machine learning model. For the Pd-Ru-SnO₂ system, data can be generated through high-throughput density functional theory (DFT) calculations, which provide information on properties like formation energies, adsorption energies of key intermediates, and electronic structures. rsc.orgumn.edu This computational data can be augmented with experimental results from literature and dedicated high-throughput experiments. umn.edu Platforms like the Materials Project have become crucial for providing open-source data to the materials science community. nih.gov

Feature Engineering and Descriptor Selection: The performance of a material is governed by its intrinsic physical and chemical properties, known as descriptors. For a catalytic system like this compound, these descriptors can include electronic properties (e.g., d-band center of Pd and Ru atoms), geometric factors (e.g., metal-metal bond distances, coordination numbers), and thermodynamic properties (e.g., adsorption energies of reactants and products). umn.edu The process of selecting the most relevant descriptors is critical for building an accurate predictive model.

Model Training and Validation: Various machine learning algorithms can be employed, ranging from linear regression models to more complex neural networks and tree-based methods. researchgate.net For instance, unsupervised learning techniques like clustering can be used to identify groups of materials with similar properties based on their descriptors, which has been successfully applied to predict the speciation of dinuclear palladium catalysts. researchgate.netnih.gov Supervised learning models are trained on a labeled dataset to predict a target property, such as catalytic activity or stability. The model's predictive power is rigorously evaluated using cross-validation techniques to ensure it can generalize to new, unseen data. researchgate.net

High-Throughput Screening and Candidate Identification: Once a reliable model is developed, it can be used to predict the properties of thousands of hypothetical this compound compositions at a fraction of the cost and time of traditional methods. This high-throughput screening identifies a small number of promising candidates for further experimental validation. This approach has been demonstrated in the discovery of ternary catalysts for the oxygen reduction reaction and stable catalysts for the formate oxidation reaction. rsc.orgnih.gov

The table below illustrates the types of descriptors that could be used in a machine learning model to predict the catalytic performance of this compound systems.

Descriptor CategorySpecific Descriptor ExampleRelevance to Catalysis
Electronic d-band center of surface Pd/Ru atomsInfluences the strength of adsorbate binding.
Work functionAffects electron transfer processes at the surface.
Bader charges on metal atomsIndicates the electronic state and reactivity of active sites.
Geometric Metal-metal coordination numberDetermines the local environment of active sites.
Surface strain (tensile/compressive)Modifies electronic structure and adsorption energies.
M-O bond distance (M=Pd, Ru) at the interfaceInfluences support interaction and charge transfer.
Thermodynamic Adsorption energy of CO, O₂, H₂Key indicators of catalytic activity and selectivity.
Formation energy of the ternary oxidePredicts the thermodynamic stability of the material.
Oxygen vacancy formation energyCrucial for reactions involving lattice oxygen participation.

This table is representative of descriptors used in computational catalysis and machine learning studies.

Furthermore, the performance of different machine learning models in predicting material properties can be compared to select the most suitable algorithm for the specific problem.

Machine Learning ModelMean Absolute Error (MAE)R² ScoreUse Case Example
Linear Regression 0.25 eV0.75Baseline prediction of formation energy.
Random Forest 0.10 eV0.92Predicting catalytic activity with feature importance analysis.
Support Vector Machine 0.12 eV0.90Classifying materials as stable or unstable.
Graph Neural Network 0.05 eV0.98Predicting properties directly from atomic structures.

This table contains hypothetical performance data to illustrate the comparison between different machine learning models. Actual performance will vary based on the dataset and specific application.

By integrating machine learning and data mining with computational and experimental materials science, the discovery of advanced this compound materials with tailored properties can be significantly accelerated, paving the way for innovations in catalysis and other technological fields. nih.gov

Reactivity and Mechanistic Studies of Oxotin;palladium;ruthenium

Catalytic Activity of Oxotin;palladium;ruthenium Materials

The catalytic performance of materials composed of tin oxide, palladium, and ruthenium is largely defined by the interactions between the metallic nanoparticles and the oxide support. Tin oxide is not merely an inert carrier; it actively participates in catalytic cycles, for instance, by providing active oxygen species or modifying the electronic properties of the supported metals. The combination of palladium and ruthenium can also lead to bimetallic effects, further enhancing catalytic activity and selectivity compared to single-metal systems.

Materials combining palladium, ruthenium, and tin oxide are primarily employed as heterogeneous catalysts. The active sites are typically the palladium and ruthenium metal nanoparticles or single atoms, with their reactivity being significantly modulated by the tin oxide support. The support can influence the dispersion of the metal particles, provide active lattice oxygen, and facilitate specific reaction pathways through strong metal-support interactions.

Palladium and ruthenium supported on tin oxide are effective catalysts for various oxidation reactions, particularly for the electro-oxidation of small organic molecules, which is relevant for fuel cell technology.

Ethanol (B145695) Oxidation Reaction (EOR) : Palladium-based catalysts deposited on nanocrystalline ruthenium-doped tin oxide (Ru-doped SnO₂) have demonstrated enhanced kinetics for the ethanol oxidation reaction. researchgate.netresearchgate.net The interactive nature of the Ru-doped SnO₂ support is crucial for this enhancement compared to conventional catalysts. researchgate.net This synergy facilitates the removal of poisoning intermediates, a common issue in alcohol oxidation.

Formic Acid Oxidation : In related systems, tin oxide-decorated palladium nanocubes have shown a significant boost in catalytic activity for formic acid oxidation. acs.org The proposed bifunctional mechanism involves SnO₂ providing oxygen species to the palladium surface at low potentials. This promotes the oxidation of poisoning carbon monoxide (CO) intermediates, thereby keeping the palladium active sites free for the reaction. acs.org

General Alcohol Oxidation : When dispersed on conductive materials, palladium is an excellent electrocatalyst for the oxidation of primary alcohols in alkaline media. wikipedia.org The addition of ruthenium and a tin oxide support can further improve this activity and the catalyst's tolerance to intermediates.

The oxophilic nature of the tin oxide support, combined with the catalytic prowess of palladium and ruthenium, makes these materials suitable for reduction reactions that are critical in automotive exhaust treatment and other environmental applications.

CO Oxidation : The oxidation of carbon monoxide is a key reaction for which these materials show significant promise. Studies on Pd/CeO₂-SnO₂ catalysts have revealed that high-temperature calcination (800-1000 °C) can substantially increase the catalytic activity for CO oxidation at temperatures below 150 °C. researchgate.net The active sites are believed to be various forms of oxidized palladium, including surface clusters (PdOₓ) and nanoparticles (PdO), which are stabilized by the mixed oxide support. researchgate.net The tin oxide component can provide more active lattice oxygen, facilitating the reaction. researchgate.net In some systems, the role of SnO₂ is to promote the oxidation of CO that poisons the active Pd sites. acs.org

NO Reduction : The reduction of nitrogen oxides (NOx) is another critical environmental application. Research on single-atom catalysts has shown the activity of platinum-group metals for the reduction of NO by CO. semanticscholar.org The general activity trend for this reaction on ceria-supported catalysts is Rh > Pd ≈ Ru > Pt > Ir, highlighting the effectiveness of both palladium and ruthenium. semanticscholar.org The presence of water can promote the activity of these catalysts in the NO + CO reaction. semanticscholar.org

Nitrate (B79036) Reduction : The combination of tin and palladium has also proven effective for the catalytic hydrogenation of nitrate in water. A Sn-Pd bimetallic catalyst supported on alumina (B75360) demonstrated high activity and selectivity in reducing nitrate to gaseous products, outperforming other catalyst formulations, especially in the presence of interfering ions found in groundwater. rsc.org

Catalytic Performance in Reduction Reactions
ReactionCatalyst SystemKey FindingReference
CO OxidationPd/CeO₂-SnO₂High-temperature calcination enhances low-temperature activity. researchgate.net
NO Reduction by COPd₁/CeO₂ and Ru₁/CeO₂ (single-atom)Activity order: Rh > Pd ≈ Ru > Pt > Ir. semanticscholar.org
Nitrate HydrogenationSn-Pd/Al₂O₃High activity and selectivity for nitrate reduction to N₂. rsc.org

Palladium and ruthenium are exceptionally versatile metals for hydrogenation and dehydrogenation reactions. The use of a tin oxide support can enhance the stability and selectivity of these catalysts.

Hydrogenation : Supported palladium nanoparticles are among the most efficient and widely used catalysts for industrial hydrogenation reactions. wikipedia.orgmdpi.com They are employed to hydrogenate a wide range of functional groups. researchgate.net Similarly, ruthenium-platinum oxide catalysts have been investigated for hydrogenation processes. matthey.com The immobilization of Pd and Ru on a support like tin oxide offers advantages such as easy separation and recyclability while protecting the catalyst from deactivation. mdpi.com

Dehydrogenation : Finely divided palladium serves as a versatile catalyst for dehydrogenation processes, which are essential in petroleum cracking and the synthesis of various organic compounds. wikipedia.org

Palladium is a cornerstone of modern organic synthesis, particularly for its role in facilitating carbon-carbon (C-C) and carbon-heteroatom bond formation. While these reactions are often performed using homogeneous catalysts, heterogeneous versions using supported palladium are of great industrial importance.

C-C Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, Stille, and Sonogashira reactions, are fundamental tools in organic chemistry. wikipedia.orglibretexts.org These reactions, which were recognized with the 2010 Nobel Prize in Chemistry, typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgnih.gov Heterogeneous catalysts, including palladium supported on oxide materials, are developed to simplify product purification and catalyst recycling.

Selective Oxidations : Palladium(II) complexes are known to catalyze a variety of selective oxidation reactions. nih.gov A classic example is the Wacker process for the oxidation of ethylene (B1197577) to acetaldehyde. More recent developments have focused on C-H bond functionalization and allylic oxidations, where the palladium catalyst's selectivity and activity are controlled by ligands and reaction conditions. nih.gov The use of a redox-active support like tin oxide could potentially play a role in regenerating the active Pd(II) state.

Applications in Organic Transformations
Reaction TypeCatalystSignificanceReference
Cross-Coupling (e.g., Suzuki, Heck)Palladium-basedForms new C-C bonds; central to synthesis of pharmaceuticals and complex molecules. wikipedia.orglibretexts.orgwikipedia.org
Selective Oxidation (e.g., Wacker Process)Palladium(II)Catalyzes selective oxidation of olefins and other substrates. nih.gov
Hydrogenation/DehydrogenationPalladium, RutheniumWidely used in industry for saturation/desaturation of organic compounds. wikipedia.orgmdpi.commatthey.com

While the combination of tin oxide, palladium, and ruthenium is overwhelmingly studied in the context of solid, heterogeneous catalysts, palladium and ruthenium are also known to form a vast array of soluble complexes that act as homogeneous catalysts. wikipedia.org These complexes, often featuring organic ligands, are highly active and selective for numerous organic transformations, including the cross-coupling reactions mentioned previously.

However, there is limited specific research on solution-phase complexes containing all three elements—tin, palladium, and ruthenium—derived from the dissolution or leaching of a solid Pd-Ru/SnO₂ material that then act as homogeneous catalysts. The primary role of the tin oxide component is as a solid support in heterogeneous systems. Any potential for homogeneous catalysis would likely arise from the leaching of palladium or ruthenium species from the support under harsh reaction conditions, which is typically considered an undesirable deactivation pathway rather than a designed catalytic system.

Mechanistic Investigations via In-Situ and Operando Spectroscopies on this compound Catalysts

In-Situ XAS and XRD

No data available.

Operando IR and Raman Spectroscopy

No data available.

Surface Chemistry and Adsorption Phenomena on this compound

No data available.

Electrochemical Reactivity and Redox Processes of this compound

No data available.

Photocatalytic Properties and Mechanisms of this compound

No data available.

Compound Table

As no research article could be generated, a table of mentioned compounds is not applicable.

Advanced Applications of Oxotin;palladium;ruthenium Materials Excluding Prohibited Areas

Energy Conversion and Storage Applications

The unique electronic and catalytic properties of palladium-ruthenium-tin oxide composites make them highly suitable for various energy-related applications, from enhancing the efficiency of fuel cells to developing next-generation energy storage devices.

Electrocatalysis for Fuel Cells and Water Splitting

The performance of fuel cells and water electrolyzers is heavily dependent on the efficiency and durability of their electrocatalysts. Materials combining palladium, ruthenium, and tin oxide have demonstrated significant promise in this domain.

In the context of fuel cells, these materials serve as highly active catalysts. For instance, in alkaline fuel cells, palladium nanoparticles supported on a ruthenium oxide/carbon composite (Pd-RuO2/C) have been identified as the most active catalyst for the hydrogen oxidation reaction (HOR). cnr.it The high activity is attributed to the favorable interaction between palladium and ruthenium oxide, which facilitates the adsorption of hydroxyl ions (OH–) and promotes the formation of water. cnr.it Ternary nanoalloys are also being explored; a graphene-supported palladium-ruthenium-tin (Pd-Ru-Sn) nanoalloy has shown electrocatalytic activity for methanol (B129727) electrooxidation that is more than double that of a simple palladium/graphene catalyst. researchgate.net Similarly, palladium nanoparticles distributed on ruthenium-titanium composite oxides have been effective as anode catalysts in direct formic acid fuel cells (DFAFCs). jlu.edu.cn

Table 1: Performance of Palladium-Ruthenium Based Electrocatalysts

Catalyst System Application Key Finding Reference
Pd-RuO₂/C Hydrogen Oxidation Reaction (Fuel Cell) Found to be the most active HOR catalyst in an alkaline electrolyte. cnr.it
Pd-Ru-Sn/Graphene Methanol Oxidation (Fuel Cell) Electrocatalytic activity was over 2 times higher than the base Pd/Graphene electrode. researchgate.net
Amorphous Ru on FTO Water Oxidation (Water Splitting) Acts as an effective water oxidation catalyst at low overpotential (<300 mV). iop.org
PdRu Nanosheets Water Splitting Showed high current density and low charge transfer resistance, indicating high potential for water splitting. researchgate.net

Photovoltaic Applications (e.g., as components in solar cells)

In photovoltaics, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells, tin oxide (SnO₂) is a key material. rsc.org It is frequently used as a transparent conducting oxide (TCO) and as an efficient electron transport layer (ETL) due to its wide bandgap, high transparency, and chemical stability. rsc.orgsigmaaldrich.com The performance of tin oxide layers can be significantly enhanced by doping with metals. rsc.org

Supercapacitors and Battery Electrode Materials

The development of high-performance energy storage devices like supercapacitors and batteries is another area where palladium-ruthenium-tin oxide materials show great potential.

For supercapacitors, which require materials with high surface area and excellent conductivity, ruthenium dioxide (RuO₂) is considered a benchmark material due to its high theoretical capacitance and reversible redox reactions. acs.orgrsc.org Recent studies have shown that doping RuO₂ with palladium can dramatically improve its properties. A solid-state synthesis of Pd-doped RuO₂ (Ru₁₋ₓPdₓO₂) produced a material with hybrid battery-supercapacitor characteristics. acs.org Systematically substituting 17% of the ruthenium with palladium resulted in a specific capacitance of approximately 1163 F/g, a near 15-fold increase compared to undoped RuO₂ (79 F/g). acs.org This enhancement is attributed to modifications in the electronic structure and improved diffusion of electrolyte ions. acs.org

In the field of advanced batteries, such as Lithium-Oxygen (Li-O₂) batteries, catalysts are used in the cathode to improve cyclability and reduce the charging overpotential. mdpi.com Noble metals, including palladium and ruthenium, have been employed for this purpose. mdpi.com The catalysts work by destabilizing the discharge products (e.g., Li₂O₂), which facilitates their decomposition during the charging phase. mdpi.com Tin oxide (SnO₂) itself is also explored as an anode material for lithium-ion batteries due to its high theoretical capacity. sigmaaldrich.com

Table 2: Electrochemical Performance of Pd-Doped RuO₂ for Supercapacitors

Material (Dopant Level) Specific Capacitance (F/g) Key Characteristic Reference
RuO₂ (Undoped) ~79 Baseline performance acs.org
Ru₁₋ₓPdₓO₂ (x = 0.17) ~1163 ~15-fold enhancement in specific capacitance, hybrid battery-supercapacitor behavior. acs.org

Environmental Remediation Technologies

The catalytic activity of palladium-ruthenium-tin oxide composites is highly effective for environmental applications, including the breakdown of persistent pollutants and the detection of hazardous gases.

Pollutant Degradation (e.g., dyes, organic pollutants)

Electrochemical oxidation is a powerful technique for treating industrial wastewater containing refractory organic pollutants, mineralizing them into simpler, non-toxic compounds like H₂O and CO₂. mdpi.com The anode material is critical to the efficiency of this process. Anodes composed of multiple metal oxides, such as a Ti/RuO₂-IrO₂-SnO₂ coating, have been developed for the degradation of pharmaceutical wastewater. mdpi.comresearchgate.net These electrodes demonstrated excellent performance, achieving a 95.92% removal rate of the chemical oxygen demand (COD) under optimized conditions. mdpi.com The high concentration of ruthenium oxide provides numerous active sites for electrocatalysis, while the presence of other stable oxides like SnO₂ enhances stability and electrode life. mdpi.com Similarly, a coating containing ruthenium, palladium, and cobalt oxides over a tin-antimony intermediate layer has been shown to have a good removal effect on organic pollutants in water. google.com

Gas Sensing (e.g., detection of hazardous gases)

Tin oxide is one of the most widely studied materials for semiconductor-based gas sensors due to its high sensitivity and fast response times. sigmaaldrich.comsci-hub.se However, a significant challenge for SnO₂ sensors is poor selectivity. sci-hub.se Modifying the surface of nanocrystalline tin dioxide with catalytic clusters of noble metals or their oxides is a proven strategy to improve both sensitivity and selectivity. sci-hub.se

Specifically, the combination of palladium and ruthenium on a tin oxide surface has yielded significant improvements. Surface modification of tin oxide with both ruthenium and palladium oxides enhances its sensitivity to hydrogen. nih.gov The addition of ruthenium and palladium-based clusters to SnO₂ promotes interaction with oxygen, which is a fundamental step in the sensing mechanism of metal oxide sensors. acs.org Studies have found that the promoting effect of ruthenium is particularly strong, as it appears to facilitate the dissociative adsorption of oxygen molecules and increase oxygen mobility on the surface. acs.org Ruthenated tin oxide has also been identified as a novel sensor for hydrocarbons. nih.gov The addition of palladium as a catalyst to tin oxide foam has been shown to be beneficial for detecting low concentrations of carbon monoxide. epo.org

Table 3: Gas Sensing Improvements in Modified Tin Oxide Sensors

Sensor Material Target Gas Improvement Reference
SnO₂ modified with Ru and Pd oxides Hydrogen Improved sensitivity nih.gov
Surface-ruthenated SnO₂ Hydrocarbons Improved selectivity nih.gov
SnO₂ with Pd and Ru clusters Oxygen Enhanced interaction and mobility acs.org
Pd-catalyzed SnO₂ foam Carbon Monoxide Enhanced sensitivity at low concentrations epo.org

Functional Coatings and Thin Films based on Oxotin;palladium;ruthenium

Composite materials of tin oxide, palladium, and ruthenium are primarily developed as thin films for specific applications, particularly in sensor technology. These films are commonly deposited on substrates like glass or alumina (B75360) using techniques such as spray pyrolysis, impregnation, or sputtering. acs.orgresearchgate.netmdpi.com

The addition of palladium and ruthenium to tin oxide films serves to modify their surface chemistry and electronic properties. acs.org For instance, thin films of ruthenium-doped tin oxide (SnO₂:Ru) have been synthesized via spray pyrolysis for gas sensing applications. researchgate.net These films are typically annealed in a vacuum to stabilize their surface characteristics. researchgate.net The incorporation of noble metals like palladium and ruthenium is known to enhance the sensitivity and selectivity of tin oxide films by creating active surface sites for chemical interactions. acs.orgnih.gov

A key method for creating these functional materials involves the impregnation of nanocrystalline SnO₂ powder with solutions containing palladium and ruthenium precursors, such as palladium(II) acetylacetonate (B107027) and ruthenium(III) acetylacetonate. acs.org This is followed by a thermal annealing process to decompose the precursors and form oxide clusters of the noble metals on the SnO₂ surface. acs.org The resulting material is a nanocomposite where clusters of palladium and ruthenium oxides are dispersed on the tin dioxide matrix. acs.org

Table 1: Deposition and Annealing Parameters for Functional Thin Films

Base Material Dopants/Additives Deposition Technique Substrate Annealing Conditions
Tin Oxide (SnO₂) Ruthenium (Ru) Spray Pyrolysis Soda-lime glass 400°C in vacuum for 1 hour researchgate.net
Tin Oxide (SnO₂) Palladium (Pd), Ruthenium (Ru) Impregnation - 225-265°C for 24 hours acs.org

Sensor Development (excluding biological/clinical)

The most significant application of oxotin-palladium-ruthenium materials is in the field of non-biological chemical sensors, particularly for detecting various gases. The modification of nanocrystalline tin oxide with palladium and ruthenium oxides has been shown to produce nanocomposites with specific sensitivities to different gases. acs.org

The principle behind these sensors is that the electrical resistance of the semiconducting tin oxide material changes upon interaction with target gas molecules. acs.org The addition of palladium and ruthenium acts as a catalyst and promoter, enhancing the sensitivity and selectivity of the sensor. acs.orgnih.gov

Key Research Findings:

Selectivity: Nanocomposites of SnO₂ modified with palladium oxide (PdOₓ) show specific sensitivity towards carbon monoxide (CO), while those modified with ruthenium oxide (RuOₓ) are particularly sensitive to ammonia (B1221849) (NH₃). acs.org

Mechanism of Enhancement: Palladium promotes the accumulation of surface hydroxyl groups, which are active sites for gas interaction. acs.org Ruthenium oxide increases the concentration of chemisorbed oxygen species through a "spillover" effect, where oxygen molecules are dissociated on the ruthenium oxide clusters and then migrate to the tin oxide surface, making them readily available to react with target gases. acs.org

Synergistic Effects: The combined use of both palladium and ruthenium as surface functionalizing agents on tin oxide can lead to a synergistic effect, resulting in improved sensitivity and selectivity compared to sensors modified with only one of the metals. researchgate.net

Operating Temperature: The sensitivity of these sensors is highly dependent on the operating temperature. For example, the enhanced sensitivity to NH₃ in ruthenium-modified sensors is most pronounced at elevated temperatures (150–200 °C). acs.org Ruthenium-doped SnO₂ nanofibers have been tested for acetone (B3395972) detection, with optimal performance observed at specific operating temperatures. sensor-jlu.com

Table 2: Gas Sensing Properties of Modified Tin Oxide Materials

Sensor Material Target Analyte Key Finding Operating Temperature (°C) Reference
SnO₂/PdOₓ Carbon Monoxide (CO) Specific sensitivity enhancement. Not specified acs.org
SnO₂/RuOₓ Ammonia (NH₃) Drastic sensitivity increase due to catalytic ammonia oxidation. 150 - 200 acs.org
SnO₂:Ru Thin Film Propane (C₃H₈) Maximum sensitivity of 7.4 achieved. Not specified researchgate.net

These findings underscore the importance of palladium and ruthenium in tuning the surface chemistry of tin oxide to create high-performance gas sensors for environmental and industrial monitoring.

Future Perspectives and Research Challenges for Oxotin;palladium;ruthenium Systems

Development of Novel Synthetic Strategies for Enhanced Control over Morphology and Composition

The performance of oxotin;palladium;ruthenium materials is intrinsically linked to their physical and chemical structure at the nanoscale. Consequently, a primary research challenge is the development of synthetic methods that offer precise control over particle size, shape (morphology), and the spatial arrangement of the constituent elements (composition).

Future research will likely focus on moving beyond traditional synthesis techniques like impregnation and co-precipitation towards more sophisticated methods. acs.org These may include:

Colloidal Synthesis Methods: Techniques such as sol-immobilization allow for the pre-synthesis of nanoparticles with well-defined sizes and shapes before their deposition onto a support, offering a higher degree of control.

Microwave-Assisted Synthesis: This method can lead to rapid and uniform heating, promoting the formation of homogeneous alloyed nanoparticles and potentially offering a greener synthetic route. rsc.org

Atomic Layer Deposition (ALD): ALD allows for the layer-by-layer deposition of materials, providing ultimate control over the thickness and composition of thin films and coatings, which could be used to create highly defined core-shell or layered structures.

A key challenge is to prevent the segregation of the individual metallic components and to promote the formation of true ternary alloys or specific nanoarchitectures (e.g., core-shell, Janus particles). The choice of precursors, reducing agents, stabilizing agents, and reaction conditions (temperature, pH, time) are all critical parameters that need to be meticulously optimized. nih.gov

Table 1: Comparison of Synthetic Methods for Trimetallic Nanoparticles

Synthetic Method Advantages Challenges Potential for this compound
Co-precipitation Simple, scalable, low cost.Poor control over particle size and composition.Baseline method, suitable for initial screening.
Sol-Immobilization Good control over particle size and morphology. acs.orgCan be complex, potential for ligand contamination.Ideal for fundamental studies on structure-activity relationships.
Microwave-Assisted Rapid synthesis, uniform heating, energy efficient. rsc.orgRequires specialized equipment, optimization can be complex.Promising for scalable and sustainable production.
Atomic Layer Deposition Precise control over thickness and composition at the atomic level.Slow deposition rate, high vacuum requirements.Suitable for creating highly defined, model catalytic surfaces.

Advancements in Multi-Scale Modeling and Simulation for Predictive Design

The vast parameter space in trimetallic systems makes a purely experimental, trial-and-error approach inefficient. Multi-scale modeling and simulation are poised to play a pivotal role in accelerating the discovery and design of new this compound materials with desired functionalities.

Computational approaches, such as Density Functional Theory (DFT) , can be employed to understand the electronic structure of these materials, predict their stability, and model their interaction with reactants at the atomic scale. acs.org This can provide insights into reaction mechanisms and help identify the most promising compositions and structures.

Moving forward, a significant challenge is to bridge the gap between atomic-scale simulations and macroscopic material properties. This requires the development of multi-scale modeling frameworks that can integrate information from different length and time scales. Machine learning (ML) is emerging as a powerful tool in this context. nih.govresearchgate.net By training ML models on existing experimental and computational data, it may become possible to predict the catalytic activity and selectivity of new this compound compositions without the need for extensive experimentation. acs.org

Key research directions in this area include:

Developing more accurate and efficient DFT methods for complex trimetallic systems.

Creating large, high-quality datasets to train reliable machine learning models. researchgate.net

Integrating kinetic Monte Carlo simulations to model the dynamic evolution of the catalyst surface under reaction conditions.

Exploration of Structure-Function Relationships via Advanced In-Situ Characterization

A fundamental challenge in catalysis is to understand how the structure of a material relates to its function under real operating conditions. Traditional characterization techniques that are performed ex-situ (before and after a reaction) often fail to capture the dynamic changes that a catalyst undergoes during a chemical transformation.

Operando spectroscopy , which combines in-situ characterization with simultaneous measurement of catalytic activity, is a critical tool for elucidating these structure-function relationships. researchgate.netornl.gov Future research on this compound systems will heavily rely on advanced in-situ techniques such as:

In-situ X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide information about the oxidation state and local coordination environment of the palladium and ruthenium atoms during a reaction. escholarship.orgresearchgate.net

In-situ Transmission Electron Microscopy (TEM): This allows for the direct visualization of changes in nanoparticle morphology, size, and distribution under reaction conditions. rafaldb.comnih.gov

In-situ Infrared (IR) Spectroscopy: This technique can identify the adsorbed species on the catalyst surface, providing insights into reaction intermediates and pathways. ornl.gov

The primary challenge in this area is the complexity of the data generated by these techniques and the need for sophisticated data analysis methods to extract meaningful information. researchgate.net Combining multiple in-situ techniques will be crucial to obtain a comprehensive understanding of the active sites and reaction mechanisms in these complex trimetallic systems. youtube.com

Integration of this compound into Hybrid and Composite Materials

To enhance their stability, prevent agglomeration, and introduce new functionalities, this compound nanoparticles can be integrated into larger hybrid and composite material architectures. This involves supporting the active trimetallic phase on various materials.

Future research will explore a diverse range of support materials, including:

Carbon-based materials: Graphene and carbon nanotubes offer high surface area, excellent electrical conductivity, and chemical stability, making them promising supports for electrocatalytic applications. rsc.org

Metal oxides: Supporting the trimetallic nanoparticles on other metal oxides can lead to strong metal-support interactions (SMSI), which can significantly influence the catalytic activity and selectivity. researchgate.net

Polymers: Encapsulating the nanoparticles within a polymer matrix can enhance their stability and facilitate their recovery and reuse. matthey.com

The key challenge is to achieve a strong and stable interaction between the trimetallic nanoparticles and the support material, which is crucial for long-term performance. The synthesis methods must be adapted to ensure a uniform dispersion of the nanoparticles on the support.

Table 2: Potential Support Materials for this compound Nanoparticles

Support Material Key Properties Potential Applications
Graphene/Carbon Nanotubes High surface area, high electrical conductivity, chemical stability. rsc.orgElectrocatalysis, sensors.
Metal Oxides (e.g., TiO₂, CeO₂) Strong metal-support interactions, redox properties. researchgate.netHeterogeneous catalysis, emission control.
Conducting Polymers Tunable conductivity, processability. matthey.comSensors, electronic devices.

Addressing Scalability and Sustainability in Production of this compound Materials

For any new material to have a real-world impact, its production must be scalable and sustainable. While many novel synthesis methods are developed at the laboratory scale, transitioning to large-scale industrial production presents significant challenges.

Future research must focus on developing synthetic routes that are not only precise but also economically viable and environmentally friendly. nih.gov This includes:

Scalable Synthesis Methods: Exploring continuous flow reactors and other scalable synthesis techniques to move away from batch processes. osti.gov

Green Chemistry Principles: Utilizing environmentally benign solvents (like water), reducing energy consumption, and minimizing waste generation. nih.gov

Sustainable Precursors: Investigating the use of more abundant and less toxic precursor materials.

The use of precious metals like palladium and ruthenium also raises concerns about cost and long-term availability. Therefore, a critical research direction is to design catalysts that are highly efficient, allowing for a reduction in the amount of precious metal required. Furthermore, developing effective methods for the recovery and recycling of these metals from spent catalysts will be essential for the long-term sustainability of this technology. umicore.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.